Home > Products > Screening Compounds P16701 > [2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate
[2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate -

[2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate

Catalog Number: EVT-3719055
CAS Number:
Molecular Formula: C22H15NO4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-Ethyl 2-((4-oxo-4H-chromen-3-yl)methyleneaminooxy)acetate

  • Compound Description: This compound features a chromenone core with a (E)-ethyl 2-(methyleneaminooxy)acetate substituent at the 3-position. []

(E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate

  • Compound Description: This compound also exhibits a chromenone core. Its 3-position is modified with an (E)-N-ethylhydrazinecarbothioamide moiety linked via a methylidene bridge. []

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide

  • Compound Description: This compound, while still containing the core chromenone structure, has a chlorine atom substituted at the 4-position of the chromone and an (E)-N-phenylhydrazinecarbothioamide moiety at the 3-position, connected through a methylidene bridge. []

(2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide

  • Compound Description: This compound features the characteristic chromone core with a (2E)-N-methylhydrazinecarbothioamide substituent at the 3-position, connected by a methylidene bridge. []

Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

  • Compound Description: This molecule incorporates a methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetate group linked to the 3-position of the central chromone moiety. []

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound consists of a chromone core with a (5Z)-1,3-thiazolidine-2,4-dione group attached at the 3-position through a methylidene bridge. []

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

  • Compound Description: This complex molecule features a chromone core. Its 3-position is substituted with a (E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-hydrazinyl)ethyl)benzamide moiety connected by a methylidene bridge. This compound was investigated for its potential in preventing and treating neurodegenerative diseases. []

5-(8-(((5-carboxypentyl)ammonio)methyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)-2-hydroxy-3-nitrobenzenesulfonate monohydrate

  • Compound Description: This compound displays a modified chromone core with a 5-carboxypentylammoniomethyl group at the 8-position and a 2-hydroxy-3-nitrobenzenesulfonate substituent at the 5-position. []

5-(8-((3-carboxyazetidin-1-ium-1-yl)methyl)-7-hydroxy-4-oxo-4H-chromen-3-yl)-2-hydroxybenzenesulfonate monohydrate

  • Compound Description: This compound features a modified chromone core, substituted with a 3-carboxyazetidin-1-ium-1-yl)methyl group at the 8-position and a 2-hydroxybenzenesulfonate group at the 5-position. []

(E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound contains a central chromone core. Its 3-position is modified with an (E)-5-amino-1-phenyl-1H-pyrazole-4-carbonitrile substituent linked through a methylidene bridge. This compound demonstrated inhibitory effects on the motility and MMP2 and MMP9 expression of highly metastatic MDA-MB-231 breast cancer cells. []

(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives

  • Compound Description: This group of compounds is characterized by a chromone core connected to a 2H-chromen-2-one moiety via an (E)-acryloyl bridge at the 3-position. These compounds showed promising direct antioxidant activities. []

2-cyano[(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide

  • Compound Description: This molecule features a chromone core. Its 3-position is substituted with a 2-cyanoacetohydrazide moiety connected by a methylidene bridge. This compound served as a precursor for synthesizing various heterocyclic compounds with potential anticancer activities. []

2-iminopyrane derivatives

  • Compound Description: These derivatives are characterized by the presence of a 2-iminopyrane ring system. They are formed through nucleophilic attack at the 2-position of the γ-pyrone ring in 3-(4-oxo-4H-chromen-3-yl)acrylonitrile derivatives, followed by ring opening and rearrangement. []

Pyrano[3,2-c]chromene derivatives

  • Compound Description: These derivatives feature a fused pyrano[3,2-c]chromene ring system. They are generated by a similar nucleophilic attack and ring rearrangement process as the 2-iminopyrane derivatives, but under different reaction conditions. []

(E)-4-Methyl-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide

  • Compound Description: This compound features a chromone core with an (E)-4-methylbenzohydrazide substituent at the 3-position, linked via a methylidene bridge. []
  • Compound Description: This group of compounds is characterized by a chromone core with an acrylate moiety at the 3-position. These compounds were synthesized via a novel tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates. []

(E)-N-(2-(benzylamino)-2-oxo-1-(4-oxo-4H-chromen-3-yl)ethyl)-N-(4-bromophenyl)-3-chloroacrylamide hydrate

  • Compound Description: This compound is based on a chromone core structure with an (E)-N-(2-(benzylamino)-2-oxoethyl)-N-(4-bromophenyl)-3-chloroacrylamide substituent at the 3-position. []
  • Compound Description: This compound contains a 6-chlorochromenone unit linked to a 2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one moiety. []

1-(7-hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)-N,N-dimethylmethanaminium nitrate

  • Compound Description: This compound features a modified chromone core with a 1-(N,N-dimethylmethanaminium) substituent at the 8-position and a 4-hydroxy-3-nitrophenyl group at the 3-position. []

2‐(5,7‐Di­hydroxy‐4‐oxo‐4H‐chromen‐3‐yl)‐5‐methoxy‐1,4‐benzo­quinone (isoflavone­quinone)

  • Compound Description: This molecule comprises a chromone core linked to a 5-methoxy-1,4-benzoquinone moiety at the 3-position. []

Di(potassium 2-(2-ethoxy-2-oxoethoxy)-5-(7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl)benzenesulfonate)

  • Compound Description: This complex molecule contains two chromone cores, each with a 2-(2-ethoxy-2-oxoethoxy)-5-benzenesulfonate substituent at the 7-position. Two potassium ions are associated with the molecule. []

Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates

  • Compound Description: This group of compounds is characterized by a chromone core with a 3-hydroxypropanoate substituent at the 2-position. These compounds were synthesized through a multicomponent reaction involving 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum's acid. []

Trans-tetraaqua-bis((1-((7-hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)piperidin-1-ium-4-carbonyl)oxy-κO)zinc(II)hexahydrate

  • Compound Description: This intricate complex incorporates two modified chromone units, each with a piperidine-1-ium-4-carbonyl)oxy ligand at the 8-position, coordinated to a central zinc(II) ion. []

N′‐(2‐(3,5‐disubstituted‐4H‐1,2,4‐triazol‐4‐yl)acetyl)‐6/7/8‐substituted‐2‐oxo‐2H‐chromen‐3-carbohydrazide derivatives

  • Compound Description: This series of compounds features a chromone core with a carbohydrazide moiety at the 3-position. Additionally, a 3,5-disubstituted-4H-1,2,4-triazol-4-yl group is linked to the carbohydrazide moiety via an acetyl bridge. Several of these compounds exhibited potent α-glucosidase inhibition activity, with potential applications as antidiabetic agents. []

3-(((7-hydroxy-3-(4-hydroxy-3,5-dinitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)(nitroso)amino)propanoic acid

  • Compound Description: This compound features a chromone core with a 3-(((nitroso)amino)propanoic acid substituent at the 8-position and a 4-hydroxy-3,5-dinitrophenyl group at the 3-position. []
  • Compound Description: This molecule comprises a 6-bromochromenone unit linked to a 2-methylamino-3-nitropyrano[3,2-c]chromen-5(4H)-one moiety. []

3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

  • Compound Description: This intricate compound features a chromone core linked to a complex spiro[indoline-3,2′-pyrrolidine] system. []

2-methylamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-3-nitropyrano[3,2-c]chromen-5(4H)-one

  • Compound Description: This molecule comprises a 6-methylchromenone unit linked to a 2-methylamino-3-nitropyrano[3,2-c]chromen-5(4H)-one moiety. []

3-Ethyl-2-(ethylthio)-5-(4-oxo-4H-chromen-3-ylmethylene)imidazolidine-4-one

  • Compound Description: This compound features a central chromone core. Its 3-position is modified with a 3-ethyl-2-(ethylthio)-5-imidazolidine-4-one substituent linked through a methylidene bridge. []

poly[aqua(μ4-(1R,2S,4R)-4-hydroxy-1-((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)pyrrolidin-1-ium-2-carboxylate-κ4O:O′:O″:O‴)sodium(I)] monohydrate

  • Compound Description: This intricate polymeric structure is composed of repeating units that include a modified chromone core with a pyrrolidin-1-ium-2-carboxylate ligand at the 8-position, coordinated to sodium(I) ions. []
  • Compound Description: This compound, with its complex fused ring system, originates from a reaction involving a chromone carbaldehyde and a benzodiazepine derivative. []

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate

  • Compound Description: This molecule consists of a carboxamide group bonded to a furan ring and a distorted envelope-shaped 4-oxothiazolidin-3-yl group which is connected to a substituted 6-methyl-4-oxo-4H-chromen-3-yl group. []

Hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate

  • Compound Description: This molecule comprises a chromone core bearing hydroxyl, methoxy, and a potassium sulfonate substituents. []

4-Hydroxy-3-[(4-hydroxy-6,7-dimethyl-2-oxo-2H-chromen-3-yl)(4-oxo-4H-chromen-3-yl)methyl]-6,7-dimethyl-2H-chromen-2-one

  • Compound Description: This compound features three chromone moieties linked together, with hydroxyl and methyl substitutions. []

Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate

  • Compound Description: This compound consists of a chromone ring system connected to an ethyl prop-2-enoate chain. []

2-Aryl/heteryl-3-aryloxy/heteryloxy-4H-chromones (4-oxo-2-aryl/heteryl-4H-chromen-3-yl-carboxylate)

  • Compound Description: This group encompasses a variety of chromone derivatives substituted at the 2- and 3-positions with aryl/heteryl and aryloxy/heteryloxy groups, respectively. []

2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

  • Compound Description: This compound links a ferulic acid moiety to quercetin, a flavonoid containing a chromone core, via an acrylate linker. It showed potential for vasorelaxant activity. []

3′-[Hydroxy(4-oxo-4H-chromen-3-yl)methyl]-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

  • Compound Description: This compound features a chromone core connected to a spiro[indoline-3,2′-pyrrolidine] system via a hydroxymethyl bridge at the 3′-position. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives

  • Compound Description: This series of compounds consists of a chromone core with an aryloxyacetamide moiety at the 7-position and a 3-chloro-2-oxo-4-arylazetidin-1-yl group attached to the acetamide nitrogen. These compounds were investigated for their antioxidant and cardioprotective properties. []

Trans-tetraaqua-bis(3-(((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)ammonio)propanoato-κO)zinc(II) tetrahydrate

  • Compound Description: This complex incorporates two modified chromone units, each with a 3-ammoniopropanoato ligand at the 8-position, coordinated to a central zinc(II) ion. []
  • Compound Description: This polymeric structure is built from repeating units that contain a modified chromone core. Each chromone unit has a pyrrolidin-1-ium-2-carboxylate ligand at the 8-position and is coordinated to sodium(I) ions. []

Poly[aqua(μ3-2-(((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)ammonio)acetate-κ4O,O′:O′′:O′′′) sodium] monohydrate

  • Compound Description: This complex polymeric structure is built from repeating units of a modified chromone core, with each unit having an ammonioacetate ligand at the 8-position and coordinated to sodium ions. []

1,4-bis-(3-hydroxy-4-oxo-4H-chromen-2-yl)-benzene (bis-flavonol)

  • Compound Description: This compound consists of two chromone moieties linked together at the 1,4 positions of a central benzene ring. It is classified as a “bis-flavonol” due to the presence of two flavonol units. []

Trans-tetraqua-bis(2-(((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)ammonio)acetato-κO)cobalt(II) hexahydrate

  • Compound Description: This compound features two modified chromone units, each with a 2-ammonioacetato ligand at the 8-position, coordinated to a central cobalt(II) ion. []

3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-ones

  • Compound Description: This family of compounds contains two chromone moieties linked together, with one unit bearing a bromine atom at the 3-position. They were synthesized using ionic liquids and microwave irradiation, showcasing efficient synthetic methodologies. []
  • Compound Description: This compound features a phosphonic acid group attached to a hydrazine moiety, which is further linked to a chromone core. This compound showed promising anticancer activity against breast cancer cells (MCF-7). []
  • Compound Description: This class of compounds incorporates a 1,4,5,2-oxadiazaphosphinine ring system linked to a chromone core. These compounds also exhibited anticancer activity against MCF-7 breast cancer cells and inhibited VEGF expression. []

1,3,2-benzoxaza-phosphinines bearing a chromone ring

  • Compound Description: This group consists of compounds featuring a 1,3,2-benzoxazaphosphinine ring system attached to a chromone core. Similar to the previous group, these compounds displayed anticancer activity against MCF-7 cells and inhibited VEGF expression. []

Properties

Product Name

[2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate

IUPAC Name

[2-(4-methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C22H15NO4/c1-14-8-10-15(11-9-14)20-21(27-22(25)16-5-4-12-23-13-16)19(24)17-6-2-3-7-18(17)26-20/h2-13H,1H3

InChI Key

LCANRRDGCCZBEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.